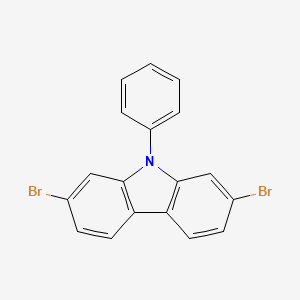

2,7-dibromo-9-phenyl-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9-phenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2N/c19-12-6-8-15-16-9-7-13(20)11-18(16)21(17(15)10-12)14-4-2-1-3-5-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXCDMSVFQIDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444796-09-2 | |

| Record name | 2,7-Dibromo-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 2,7 Dibromo 9 Phenyl 9h Carbazole Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique to identify the functional groups and vibrational modes within a molecule. For 2,7-dibromo-9-phenyl-9H-carbazole, the FT-IR spectrum reveals characteristic absorption bands that confirm its molecular structure.

The C-H stretching vibrations of the aromatic rings are typically observed in the region of 3100-3000 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations appear in the 1600-1400 cm⁻¹ range. researchgate.net Specifically, a peak around 1607 cm⁻¹ can be attributed to the aromatic C=C double bond stretching. researchgate.net The C-N stretching of the aromatic amine bond is also expected within this region, with a reported peak at 1446 cm⁻¹. researchgate.net

The presence of the bromine substituents is confirmed by the C-Br stretching vibrations, which are typically found in the fingerprint region below 700 cm⁻¹. wpmucdn.com The out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings. For a 1,2,4-trisubstituted benzene (B151609) ring, a strong band is expected between 800-860 cm⁻¹. instanano.com Monosubstituted benzene rings, like the phenyl group at the 9-position, show strong absorptions in the 730-770 cm⁻¹ and 680-720 cm⁻¹ regions. instanano.com

A detailed assignment of the vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for a complete understanding of the molecule's vibrational landscape. mdpi.comnih.gov

Table 1: Characteristic FT-IR Absorption Peaks for this compound

| Vibration | Position (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aromatic C=C Stretch | 1607 | Medium |

| Aromatic C-N Stretch | 1446 | Medium |

| 1,2,4-Trisubstituted Benzene C-H Bend | 800-860 | Strong |

| Monosubstituted Benzene C-H Bend | 730-770 | Strong |

| C-Br Stretch | <700 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed structural information for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different protons in the molecule. The aromatic protons of the carbazole (B46965) and phenyl rings resonate in the downfield region, typically between δ 7.0 and 8.5 ppm.

In a related compound, 9-phenyl-9H-carbazole, the protons on the carbazole core appear at specific chemical shifts. For instance, the protons at positions 1 and 8 are observed as a doublet of doublets around 8.11 ppm, while the protons at positions 4 and 5 appear as a doublet around 7.41 ppm. rsc.org The protons at positions 2, 3, 6, and 7 show more complex multiplets in the range of 7.28-7.52 ppm. rsc.org For 2,7-dibromo-9H-carbazole, the protons at positions 1,8 and 3,6 and 4,5 are observed at specific shifts. researchgate.net

The introduction of bromine atoms at the 2 and 7 positions significantly influences the chemical shifts of the neighboring protons. The protons at positions 1 and 8 would be expected to show a downfield shift due to the electron-withdrawing effect of the bromine atoms. Similarly, the protons at positions 3 and 6 would also be affected. The protons of the phenyl group at the 9-position typically show a multiplet in the range of δ 7.3-7.7 ppm. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for Carbazole Derivatives

| Compound | Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| 9-phenyl-9H-carbazole rsc.org | 1, 8 | 8.11 | dd |

| 9-phenyl-9H-carbazole rsc.org | 4, 5 | 7.41 | d |

| 9-phenyl-9H-carbazole rsc.org | 2, 3, 6, 7 | 7.28-7.52 | m |

| 9-phenyl-9H-carbazole rsc.org | Phenyl | 7.35-7.65 | m |

| 2,7-dibromo-9H-carbazole researchgate.net | 1, 8 | 7.3 | |

| 2,7-dibromo-9H-carbazole researchgate.net | 3, 6 | 7.1 | |

| 2,7-dibromo-9H-carbazole researchgate.net | 4, 5 | 7.4 |

Note: The exact chemical shifts for this compound may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The carbon atoms in the aromatic rings resonate in the range of δ 110-150 ppm. wisc.edu

For the parent 9-phenyl-9H-carbazole, the carbon signals are assigned as follows: C-1,8 at δ 120.0, C-2,7 at δ 120.4, C-3,6 at δ 125.9, C-4,5 at δ 110.8, C-4a,4b at δ 122.4, C-9a,9b at δ 141.3, and the phenyl carbons at δ 127.0, 127.7, and 129.9, with the ipso-carbon at δ 137.3. rsc.org

In this compound, the carbons directly attached to the bromine atoms (C-2 and C-7) would experience a significant downfield shift. The other carbon atoms in the carbazole ring would also show shifts due to the electronic effects of the bromine substituents. The signals for the phenyl group carbons would be largely unaffected. scispace.com

Table 3: Representative ¹³C NMR Chemical Shifts for Carbazole Derivatives

| Compound | Carbon Position | Chemical Shift (δ, ppm) |

| 9-phenyl-9H-carbazole rsc.org | C-1,8 | 120.0 |

| 9-phenyl-9H-carbazole rsc.org | C-2,7 | 120.4 |

| 9-phenyl-9H-carbazole rsc.org | C-3,6 | 125.9 |

| 9-phenyl-9H-carbazole rsc.org | C-4,5 | 110.8 |

| 9-phenyl-9H-carbazole rsc.org | C-4a,4b | 122.4 |

| 9-phenyl-9H-carbazole rsc.org | C-9a,9b | 141.3 |

| 9-phenyl-9H-carbazole rsc.org | Phenyl | 127.0, 127.7, 129.9 |

| 9-phenyl-9H-carbazole rsc.org | Phenyl (ipso) | 137.3 |

Note: The exact chemical shifts for this compound may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₈H₁₁Br₂N), the expected monoisotopic mass is approximately 400.93 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive pattern in the mass spectrum, with the [M]+, [M+2]+, and [M+4]+ peaks having a specific intensity ratio, providing unambiguous evidence for the presence of two bromine atoms. For a related compound, 2,7-dibromo-9-(4-bromophenyl)-9H-carbazole, the predicted m/z for the [M+H]⁺ adduct is 477.84361. uni.lu

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption, provides insights into the electronic transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π-π* transitions within the carbazole and phenyl chromophores. Carbazole-based compounds typically exhibit absorption peaks between 325-345 nm, which are attributed to n-π* electronic transitions due to the lone pair of electrons on the nitrogen atom. researchgate.net For instance, 2,7-dibromo-9H-fluorene shows an absorption maximum at 311 nm. rsc.org In a study of carbazole derivatives, absorption spectra were recorded in the range of 360-435 nm. researchgate.net The introduction of the phenyl group at the 9-position and the bromine atoms at the 2 and 7 positions will influence the energy of these transitions, potentially causing a shift in the absorption maxima. The absorption spectra of a similar compound, 9-p-tolyl-9H-carbazole-3-carbaldehyde, were computed in both the gas phase and in a solvent. nih.gov

Table 4: UV-Vis Absorption Data for Related Compounds

| Compound | Solvent | λmax (nm) |

| 2,7-dibromo-9H-fluorene rsc.org | Not Specified | 311 |

| Carbazole Derivatives researchgate.net | Tetrahydrofuran | 325-345 |

| Carbazole Derivatives researchgate.net | Various | 360-435 |

Photoluminescence (PL) Spectroscopy: Emission Characteristics, Quantum Yields, and Lifetimes

Photoluminescence (PL) spectroscopy is a critical non-destructive technique used to investigate the electronic and optical properties of luminescent materials. For carbazole derivatives, which are often employed in organic electronics, PL spectroscopy provides insights into their potential as emitters in organic light-emitting diodes (OLEDs). The analysis typically involves measuring the emission spectrum to determine the peak emission wavelength (λem), calculating the photoluminescence quantum yield (PLQY or ΦPL) to assess emission efficiency, and measuring the excited-state lifetime (τ) to understand the dynamics of the emissive state.

Despite the importance of these parameters, specific experimental data for the emission characteristics, quantum yield, and fluorescence lifetimes of this compound are not reported in the reviewed scientific literature.

Electrochemical Characterization: Cyclic Voltammetry (CV) for Redox Potentials and Energy Level Determination

A detailed search of scientific databases did not yield specific experimental values for the redox potentials or the corresponding HOMO and LUMO energy levels for this compound.

X-Ray Diffraction Analysis for Crystalline and Solid-State Structure

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This analysis provides detailed information on bond lengths, bond angles, crystal system, space group, and intermolecular interactions such as π–π stacking. Such structural details are vital for understanding how molecules pack in the solid state, which directly influences the material's bulk properties, including charge transport and stability.

For example, the analysis of a related compound, 2,7-dibromo-9-octyl-9H-carbazole, revealed a monoclinic crystal system (space group P21/c) with distinct bilayered packing driven by the segregation of the octyl chains and offset π–π interactions between the carbazole units. nih.gov However, a crystallographic report containing the specific unit cell parameters and atomic coordinates for this compound was not found in the available literature.

Other Advanced Analytical Methods (e.g., Quartz Crystal Microbalance for Surface Properties)

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique capable of measuring mass changes at the nanogram level on a sensor surface in real-time. mdpi.com It operates based on the piezoelectric effect, where a change in mass on the quartz crystal's surface leads to a measurable change in its resonance frequency. mdpi.comresearchgate.net In materials science, QCM can be used to monitor the deposition of thin films, study surface adsorption and desorption processes, and analyze interactions at the solid-liquid or solid-gas interface. researchgate.net

While QCM is a versatile tool for surface analysis, a literature search found no specific studies applying the Quartz Crystal Microbalance technique to characterize the surface properties or deposition behavior of this compound.

Theoretical and Computational Investigations of 2,7 Dibromo 9 Phenyl 9h Carbazole Systems

Electronic Structure Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov For carbazole (B46965) derivatives, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and vibrational frequencies. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-31G(d,p) or larger, to achieve a balance between computational cost and accuracy. researchgate.net For molecules containing heavy atoms like bromine, basis sets that include polarization and diffuse functions, such as 6-311++G(d,p), are often employed for more precise results. nih.gov

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited-state properties of molecules. nih.govyoutube.com It is particularly valuable for predicting the electronic absorption and emission spectra of compounds like 2,7-dibromo-9-phenyl-9H-carbazole. nih.govresearchgate.net By calculating the transition energies and oscillator strengths, TDDFT can simulate UV-Vis absorption spectra, providing insights into the nature of the electronic transitions (e.g., π → π* or intramolecular charge transfer). nih.govresearchgate.net These calculations are often performed in conjunction with a polarizable continuum model (PCM) to account for the effects of a solvent environment on the electronic properties. nih.gov

Analysis of Frontier Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential and the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's stability, reactivity, and the energy of its lowest electronic excitation. researchgate.net

In carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can be influenced by the substituents. For this compound, the bromine atoms are expected to lower the energy of both the HOMO and LUMO due to their inductive electron-withdrawing nature. The phenyl group at the 9-position can also modulate these energy levels depending on its dihedral angle with respect to the carbazole plane. Theoretical studies on related carbazole derivatives provide insight into the expected energy levels.

Table 1: Calculated HOMO and LUMO Energy Levels of Related Carbazole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 9-Phenylcarbazole | DFT/B3LYP | -5.68 | -1.13 | 4.55 |

| 2,7-Dibromo-9H-carbazole | DFT/M062X | -6.54 | -1.58 | 4.96 |

| (N-vinylcarbazole)Cr(CO)₃ (M1) | B3LYP/LanL2DZ/6-31G(d) | -5.73 | -2.13 | 3.60 |

| (N-vinylcarbazole)Cr(CO)₂PPh₃ (M2) | B3LYP/LanL2DZ/6-31G(d) | -5.21 | -2.20 | 3.01 |

This table presents data for related compounds to illustrate typical values. Data for this compound is not explicitly available in the cited literature.

Prediction of Optical Properties, Absorption Maxima, and Emission Characteristics

As an extension of electronic structure calculations, TDDFT is employed to predict the optical properties of this compound. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. researchgate.net For carbazole derivatives, the absorption spectra are typically characterized by strong π-π* transitions in the UV region.

The emission properties, such as fluorescence, can also be investigated by optimizing the geometry of the first excited state. The energy difference between the optimized excited state and the ground state provides the emission energy. The introduction of bromine atoms and the phenyl group can influence the intramolecular charge transfer (ICT) character of the excited states, which in turn affects the emission wavelength and quantum yield. rsc.org

Table 2: Photophysical Data for a Related Carbazole Derivative

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| 9-(3,5-Dibromophenyl)-9H-carbazole | Dichloromethane | 293, 326, 339 | 365, 382 |

This table presents experimental data for a closely related compound to provide an estimate of the expected optical properties. researchgate.net

Charge Transport Mechanism Modeling and Mobility Predictions

Carbazole derivatives are well-known for their application in organic electronics, often serving as hole-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. rsc.org Computational modeling can provide insights into the charge transport properties of this compound.

The charge transport in organic materials occurs through a hopping mechanism, where a charge moves between adjacent molecules. The efficiency of this process is governed by two key parameters that can be calculated computationally: the reorganization energy and the electronic coupling (transfer integral) between neighboring molecules.

Reorganization Energy (λ): This is the energy required for a molecule to relax its geometry after gaining or losing an electron. A lower reorganization energy generally leads to higher charge mobility. DFT calculations can be used to determine the reorganization energy for both holes and electrons.

Electronic Coupling (V): This parameter quantifies the strength of the electronic interaction between adjacent molecules and is highly dependent on their intermolecular distance and orientation.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical to its properties. A key conformational parameter is the dihedral angle between the plane of the phenyl group and the carbazole core. This angle influences the degree of π-conjugation between the two moieties, which in turn affects the electronic and optical properties. DFT calculations can be used to determine the preferred rotational angle and the energy barrier for rotation.

Molecular dynamics (MD) simulations can provide a deeper understanding of the behavior of this compound in a condensed phase (e.g., in solution or as a thin film). nih.govresearchgate.netnih.gov By simulating the movement of a collection of molecules over time, MD can reveal information about:

Molecular Packing: How the molecules arrange themselves in the solid state, which is crucial for charge transport. nih.gov

Solvation Effects: How solvent molecules arrange around a solute molecule and influence its conformation and properties.

Thermal Stability: The stability of the molecular structure and its conformations at different temperatures.

For instance, studies on similar rigid molecules have utilized MD simulations to analyze the stability of ligand-receptor binding and to understand the interactions within a system over time. nih.govresearchgate.netnih.gov Such simulations for this compound would be valuable in predicting its material properties for practical applications.

Applications of 2,7 Dibromo 9 Phenyl 9h Carbazole and Its Derivatives in Organic Electronics

Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

Carbazole-based compounds are extensively investigated as hole transport materials (HTMs) in perovskite solar cells, offering a promising alternative to the commonly used spiro-OMeTAD. acs.org The carbazole (B46965) moiety provides good chemical stability, ease of functionalization, and favorable electronic properties for efficient hole extraction and transport. acs.orgosti.gov

Molecular Design Principles for High-Performance Carbazole-based HTMs

The design of high-performance carbazole-based HTMs revolves around several key principles aimed at optimizing their electronic and physical properties. The frontier molecular orbital (FMO) levels, encompassing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical. Proper alignment of the HTM's HOMO level with the valence band of the perovskite absorber layer is essential to facilitate efficient hole extraction and minimize energy loss. nih.gov

Key molecular design strategies include:

Core Modification: Introducing different functional groups onto the carbazole core can tune the HOMO and LUMO energy levels. For instance, substituting the carbazole at the 3,6 and 2,7 positions with electron-donating groups like methoxyphenyl or dimethoxyphenylamine can raise the HOMO level for better energy alignment with the perovskite. nih.gov

Peripheral Group Engineering: Attaching bulky or extended aromatic groups to the carbazole core can enhance the material's solubility, thermal stability, and morphological stability. For example, incorporating triphenylamine (B166846) or other carbazole derivatives can lead to amorphous materials with high glass transition temperatures (Tg), which is crucial for the long-term stability of the device. nih.gov

Spatial Configuration: The three-dimensional structure of the HTM plays a significant role in film formation and charge transport. Designing molecules with a quasi-planar core can improve the interaction with the perovskite layer, leading to better passivation of defects and reduced charge recombination. rsc.orgnih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the electronic properties of newly designed molecules, guiding the synthesis of the most promising candidates. nih.govnih.gov

Enhancement of Device Stability and Power Conversion Efficiency in PSCs

Derivatives of 2,7-dibromo-9-phenyl-9H-carbazole have demonstrated the potential to significantly enhance both the power conversion efficiency (PCE) and the operational stability of PSCs.

Improved Efficiency: By carefully designing the molecular structure, carbazole-based HTMs can achieve PCEs comparable to or even exceeding those of devices using the standard spiro-OMeTAD. For instance, an indolo[3,2-b]carbazole-based HTM, C202, used as a dopant-free HTM, achieved a PCE of up to 17.7%. rsc.org This high performance was attributed to the improved surface morphology of the HTM layer, which effectively reduced charge recombination and facilitated charge extraction. rsc.org

Enhanced Stability: A major advantage of many carbazole-based HTMs is their contribution to the long-term stability of PSCs. The hydrophobic nature of these materials can help protect the moisture-sensitive perovskite layer from degradation. osti.govrsc.org Furthermore, the use of dopant-free HTMs avoids issues associated with dopants like Li-TFSI, which can contribute to the degradation of the device. nih.gov PSCs fabricated with certain carbazole-based HTMs have shown excellent long-term stability under ambient conditions. rsc.org

The table below summarizes the performance of some perovskite solar cells using carbazole-based HTMs.

| HTM | PCE (%) | Dopant | Reference |

| C202 | 17.7 | No | rsc.org |

| CMO | 15.92 | No | rsc.org |

| Z-W-03 | 24.02 | Yes | nih.gov |

| Spiro-OMeTAD | 16.70 | Yes | rsc.org |

Comparative Studies with Standard HTMs (e.g., Spiro-OMeTAD)

Spiro-OMeTAD is the benchmark HTM in high-efficiency PSCs. However, it suffers from several drawbacks, including a complex and costly synthesis, which hinders the commercial viability of PSCs. acs.org

Comparative studies have highlighted several advantages of carbazole-based HTMs over spiro-OMeTAD:

Cost-Effectiveness: The synthesis of many carbazole-based HTMs is often simpler and less expensive than that of spiro-OMeTAD. acs.orgosti.gov

Performance without Dopants: Many carbazole derivatives can function efficiently as dopant-free HTMs. This is a significant advantage as the additives used to dope (B7801613) spiro-OMeTAD, such as Li-TFSI, are known to be hygroscopic and can contribute to the degradation of the PSCs. rsc.orgnih.gov

Improved Stability: The inherent chemical stability and hydrophobicity of many carbazole-based HTMs can lead to PSCs with superior long-term stability compared to those based on doped spiro-OMeTAD. osti.govrsc.org For example, a new spiro-type HTM with a quasi-planar carbazole structure, Z-W-03, showed enhanced stability under both nitrogen and ambient conditions compared to spiro-OMeTAD. nih.gov

While some carbazole-based HTMs have already demonstrated PCEs rivaling doped spiro-OMeTAD, ongoing research focuses on further optimizing their molecular structures to consistently outperform the standard material in all aspects. osti.govrsc.orgrsc.org

Electroluminescent Materials in Organic Light-Emitting Diodes (OLEDs)

The carbazole moiety is a fundamental building block in the design of materials for OLEDs due to its excellent hole-transporting properties, high thermal and electrochemical stability, and high photoluminescence quantum yield. researchgate.net

Application as Fluorescent Emitters

Derivatives of this compound can be functionalized to act as fluorescent emitters in OLEDs. By introducing various aromatic or electron-donating/withdrawing groups, the emission color can be tuned across the visible spectrum. The high photoluminescence quantum yield of the carbazole core is a key advantage for achieving bright and efficient emission. researchgate.net

Utilization as Host Materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

One of the most significant applications of this compound derivatives is as host materials in PhOLEDs. In a PhOLED, a phosphorescent guest emitter is dispersed in a host matrix. The host material plays a crucial role in the device's performance by facilitating charge transport and transferring energy to the guest emitter.

To be an effective host, a material must possess a high triplet energy level (higher than that of the phosphorescent guest) to prevent back energy transfer and ensure efficient phosphorescence. The carbazole unit is well-suited for this purpose. mdpi.com The wide energy gap and high triplet energy of many carbazole derivatives make them excellent hosts for various colored phosphorescent emitters. mdpi.com

The 2,7-disubstitution pattern on the carbazole core allows for the creation of bipolar host materials by introducing both electron-donating and electron-accepting moieties. This bipolar character helps to balance the transport of holes and electrons within the emitting layer, leading to a wider recombination zone and improved device efficiency and lifetime.

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

Derivatives of 9-phenyl-9H-carbazole have been investigated as efficient emitters that exhibit thermally activated delayed fluorescence (TADF). This property allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs).

In one study, derivatives of 9-phenyl-9H-carbazole were synthesized to function as effective TADF emitters. These compounds demonstrated aggregation-induced emission enhancement, a phenomenon where the material's fluorescence intensity increases in the solid state compared to in solution. The strategic placement of methoxy (B1213986) and tert-butyl substituents on the carbazole units was found to significantly influence the photoluminescence quantum yields (PLQY). For instance, compounds with substitutions at the C-3 and C-6 positions of the carbazole moiety achieved the highest PLQY in non-doped solid films.

The performance of these derivatives in non-doped OLEDs was notable, with one of the most efficient devices exhibiting a maximum external quantum efficiency (EQE) of 7.2% and a high brightness of 15,000 cd/m². This performance underscores the potential of 9-phenyl-9H-carbazole derivatives in the development of highly efficient OLEDs.

| Derivative Type | Substitution Pattern | Max. PLQY (Solid State) | Max. EQE | Max. Brightness (cd/m²) |

| Methoxy & tert-Butyl substituted 9-phenyl-9H-carbazole | C-3 and C-6 positions | 53% | 7.2% | 15,000 |

Active Layer Components in Photovoltaic Devices

The excellent hole-transporting properties and chemical stability of carbazole-based materials make them prime candidates for the active layers in various types of organic photovoltaic devices.

Carbazole-based dyes are widely used as sensitizers in DSSCs due to their strong light absorption and efficient electron injection capabilities. Derivatives of 2,7-carbazole have been incorporated into D-π-A (Donor-π bridge-Acceptor) sensitizers, where the carbazole unit acts as the electron donor.

For example, a novel carbazole-based dye, NCSU-10, demonstrated a power conversion efficiency (PCE) of 9.37% under standard illumination conditions. This performance surpassed that of the benchmark ruthenium-based dye N719 under the same conditions. The superior performance of NCSU-10 was attributed to its higher molar absorptivity and enhanced short-circuit current density (Jsc).

| Dye | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |

| NCSU-10 | 9.37 | 18.01 | 0.722 | 0.72 |

In BHJ organic solar cells, poly(2,7-carbazole) derivatives are often used as the p-type donor material in blends with fullerene-based acceptors. The energy levels of these polymers can be tuned to optimize the open-circuit voltage (Voc) and short-circuit current of the device.

A prominent example is the polymer PCDTBT, which is a copolymer of 2,7-carbazole and benzothiadiazole. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of PCDTBT are approximately -5.5 eV and -3.6 eV, respectively. When blended with the fullerene derivative PC71BM, PCDTBT-based solar cells have achieved power conversion efficiencies of up to 4.6%. rsc.org The performance of these devices is influenced by factors such as the molecular weight of the polymer and the donor-acceptor blend ratio. rsc.org

| Polymer | Acceptor | HOMO (eV) | LUMO (eV) | PCE (%) |

| PCDTBT | PC71BM | -5.5 | -3.6 | 4.6 |

The development of low-bandgap poly(2,7-carbazole) derivatives has been a key strategy to enhance the light-harvesting capabilities of polymer solar cells, extending their absorption into the near-infrared region of the solar spectrum.

PCDTBT is a well-studied example of a low-bandgap poly(2,7-carbazole) derivative. nih.gov Research has shown that the power conversion efficiency of PCDTBT-based solar cells can be optimized by controlling the molecular weight of the polymer. rsc.org For instance, a device fabricated with PCDTBT having a number-average molecular weight of around 20 kDa and blended with PC70BM in a 1:4 ratio demonstrated a PCE of 4.50%. nih.gov This device exhibited a Jsc of 10.1 mA/cm², a Voc of 0.85 V, and a fill factor (FF) of 52.3%. nih.gov

| Polymer | Acceptor | Blend Ratio | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |

| PCDTBT (high MW) | PC70BM | 1:4 | 4.50 | 10.1 | 0.85 | 0.523 |

| PCDTBT | PC60BM | 1:4 | 4.35 | - | - | - |

Components in Organic Field-Effect Transistors (OFETs)

The charge-transporting properties of poly(2,7-carbazole) derivatives make them suitable for use as the active semiconductor layer in organic field-effect transistors (OFETs). The mobility of charge carriers (holes or electrons) within this layer is a critical parameter determining the performance of the transistor.

Several low-bandgap poly(2,7-carbazole) derivatives have shown promising hole mobilities. acs.org For instance, certain derivatives have exhibited hole mobilities in the order of 3 x 10⁻³ cm² V⁻¹ s⁻¹. acs.org Furthermore, studies on derivatives of 9-phenyl-9H-carbazole have revealed well-balanced hole and electron mobilities, with values exceeding 10⁻⁴ cm² V⁻¹ s⁻¹ at higher electric fields. This balance in charge transport is beneficial for the development of ambipolar OFETs, which can conduct both holes and electrons.

| Derivative Type | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |

| Poly(2,7-carbazole) derivative | ~3 x 10⁻³ | - |

| tert-Butyl-substituted 9-phenyl-9H-carbazole derivative | >10⁻⁴ | >10⁻⁴ |

Sensing Applications of Carbazole Derivatives

The inherent fluorescence of carbazole derivatives and their ability to interact with various analytes have led to their use in the development of chemical sensors. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with the target species.

A notable example is a fluorescent probe based on a 9-phenyl-9H-carbazole derivative, designed for the detection of hydrogen sulfide (B99878) (H₂S). This probe, 9-(4-(2,4-dinitrophenoxy)phenyl)-9H-carbazole (CZ-CDNB), exhibits a significant fluorescence enhancement upon reaction with H₂S. The reaction cleaves the dinitrophenoxy group, releasing a hydroxyl group and thereby "turning on" the fluorescence of the carbazole core. This sensor demonstrates high selectivity for H₂S with a low detection limit of 27 nM and shows potential for applications in bioimaging and food quality monitoring. rsc.org

Another example involves a 2,7-carbazole-based dicationic salt, 2,7-bis(1-hydroxyethyl-4-vinylpyridinium iodine)-N-ethylcarbazole (2,7-9E-BHVC), which has been developed for the fluorescence detection of nucleic acids. nih.gov This compound shows a significant two-photon absorption cross-section in the presence of nucleic acids, making it suitable for two-photon fluorescence imaging of RNA in living cells. nih.gov

| Sensor Derivative | Target Analyte | Sensing Mechanism | Detection Limit |

| 9-(4-(2,4-dinitrophenoxy)phenyl)-9H-carbazole (CZ-CDNB) | Hydrogen Sulfide (H₂S) | Fluorescence "turn-on" | 27 nM |

| 2,7-bis(1-hydroxyethyl-4-vinylpyridinium iodine)-N-ethylcarbazole (2,7-9E-BHVC) | Nucleic Acids (RNA) | Two-photon fluorescence | - |

Electrochromic Devices (ECDs)

Electrochromic devices are optoelectronic components that can reversibly change their optical properties, such as color and transparency, upon the application of a small electrical voltage. This functionality makes them highly attractive for applications like smart windows, anti-glare mirrors, and low-power displays. The active materials in these devices are typically conjugated polymers that can undergo reversible redox reactions, leading to changes in their electronic structure and, consequently, their absorption of light.

Carbazole-based polymers are a prominent class of materials explored for ECDs due to their excellent hole-transporting properties, high thermal and electrochemical stability, and the ability to be chemically modified to tune their optoelectronic characteristics. The 2,7-linkage in polycarbazoles is particularly advantageous as it promotes a more extended π-conjugation along the polymer backbone compared to 3,6-linked analogues, which can lead to enhanced electrochromic performance.

Although specific studies on polymers derived directly from this compound are scarce, research on closely related 2,7-carbazole polymers demonstrates their promise in ECD applications. For instance, copolymers incorporating 2,7-carbazole units with other electron-rich or electron-deficient moieties have been synthesized to create materials with a wide range of colors and high contrast ratios.

For example, copolymers of 2,6-di(9H-carbazol-9-yl)pyridine and its derivatives have been utilized as the anodically coloring layer in dual-type ECDs with poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathodically coloring layer. These devices have exhibited significant changes in transmittance and high coloration efficiencies. researchgate.netcolab.ws

In a typical device architecture, the carbazole-based polymer film is deposited on a transparent conducting oxide (TCO) coated substrate, such as indium tin oxide (ITO) glass. This assembly serves as the working electrode. A counter electrode, also coated with a TCO, and an electrolyte layer containing a suitable salt complete the device. When a potential is applied, the polymer film is oxidized or reduced, resulting in a color change.

The performance of an ECD is characterized by several key parameters, which are presented in the following table based on data from related 2,7-carbazole derivative-based devices:

| Device Parameter | Description | Typical Performance of 2,7-Carbazole Derivative-Based ECDs |

| Optical Contrast (ΔT%) | The difference in transmittance between the colored (oxidized or reduced) and bleached (neutral) states at a specific wavelength. | Values can range from 30% to over 70% depending on the specific polymer and device structure. mdpi.comnih.gov |

| Switching Time (s) | The time required for the device to switch between its colored and bleached states. | Typically in the range of a few seconds for both coloring and bleaching. nih.gov |

| Coloration Efficiency (η) | A measure of the change in optical density per unit of charge injected or ejected per unit area. Higher values indicate greater efficiency. | Can reach several hundred cm²/C, indicating efficient color change with low power consumption. mdpi.comnih.gov |

| Cyclic Stability | The ability of the device to retain its electrochromic performance over a large number of switching cycles. | Good stability over thousands of cycles is often reported for well-designed devices. |

The introduction of a phenyl group at the 9-position of the carbazole nucleus, as in this compound, is a common strategy to enhance the solubility and processability of the resulting polymers. This modification can also influence the electronic properties of the polymer, potentially affecting the color, switching speed, and stability of the corresponding ECD. Further research focused specifically on polymers derived from this compound is necessary to fully elucidate their electrochromic performance and potential for practical applications.

Polymer Chemistry and Macromolecular Systems Incorporating 2,7 Dibromo 9 Phenyl 9h Carbazole

Synthesis of Conjugated Polymers and Copolymers Utilizing 2,7-Dibromo-9-phenyl-9H-carbazole Monomers

The creation of well-defined poly(2,7-carbazole)s and their copolymers is central to harnessing their potential in electronic and optoelectronic devices. nih.gov The polymerization of this compound and its N-alkylated or N-arylated analogues is primarily achieved through metal-catalyzed cross-coupling reactions. Several key methodologies have been developed, each offering distinct advantages in controlling the polymer's structure and properties. nih.gov

Suzuki-Miyaura Polycondensation: This palladium-catalyzed reaction between a dihalo-monomer (like this compound) and a diboronic acid or ester comonomer is a versatile method for synthesizing alternating copolymers. nih.govnih.gov The reaction's tolerance to a wide range of functional groups allows for the incorporation of various comonomers to tune the resulting polymer's electronic and optical properties. For example, copolymerization with electron-accepting units can lead to low-bandgap polymers suitable for solar cell applications. nih.gov A notable advancement is the Suzuki-Miyaura catalyst-transfer polycondensation (SCTP), which proceeds in a chain-growth manner, offering precise control over molecular weight and enabling the synthesis of block copolymers. nih.gov

Heck Coupling Polymerization: The Heck reaction provides another pathway for creating conjugated polymers by coupling the dibromo-carbazole monomer with a divinyl comonomer in the presence of a palladium catalyst. organic-chemistry.orgmdpi.com This method is particularly useful for synthesizing polymers with vinylene linkages in the backbone, which can influence the polymer's conformation and electronic properties. Tandem reactions, combining Suzuki polymerization with an intramolecular Heck cyclization, have been explored to create ladder-type polymers with enhanced rigidity and planarity. mdpi.com

Yamamoto Coupling: This nickel-catalyzed polymerization involves the dehalogenative coupling of the this compound monomer. nih.gov It is a powerful method for producing homopolymers of poly(2,7-carbazole). The properties of the resulting polymers are highly dependent on the substituent at the 9-position of the carbazole (B46965) ring.

Stille and Horner-Emmons Coupling: These are additional palladium-catalyzed polymerization methods that have been utilized for the synthesis of poly(2,7-carbazole) derivatives. nih.gov Stille coupling involves the reaction of the dibromo-monomer with an organotin comonomer, while Horner-Emmons polycondensation is used to introduce vinylene linkages.

The choice of polymerization method and comonomers allows for the fine-tuning of the resulting polymer's properties, such as solubility, molecular weight, and electronic energy levels.

| Polymerization Method | Catalyst System | Comonomer Type | Resulting Polymer Type | Key Features |

| Suzuki-Miyaura Polycondensation | Palladium-based | Diboronic acid/ester | Alternating Copolymers | High functional group tolerance; allows for tuning of electronic properties. nih.govnih.gov |

| Heck Coupling | Palladium-based | Divinyl compounds | Polymers with vinylene linkages | Can create ladder-type polymers through tandem reactions. organic-chemistry.orgmdpi.commdpi.com |

| Yamamoto Coupling | Nickel-based | None (self-condensation) | Homopolymers | Effective for producing poly(2,7-carbazole) homopolymers. nih.gov |

| Stille Coupling | Palladium-based | Organotin compounds | Alternating Copolymers | Offers an alternative to Suzuki coupling for creating copolymers. nih.gov |

| Horner-Emmons Polycondensation | Base-catalyzed | Diphosphonate and dialdehyde | Polymers with vinylene linkages | Introduces vinylene units into the polymer backbone. nih.gov |

Strategies for Cross-linkable Carbazole-based Polymers for Enhanced Device Stability

The long-term stability and performance of organic electronic devices are often limited by the morphological instability of the active polymer films. Introducing cross-links within the polymer matrix is an effective strategy to enhance thermal and solvent resistance, thereby improving device lifetime. For carbazole-based polymers derived from this compound, several cross-linking strategies can be envisioned.

One common approach involves the incorporation of thermally or photochemically reactive groups into the polymer structure. These groups can be introduced either on the carbazole's nitrogen atom or as side chains on the polymer backbone. Upon heating or exposure to UV light, these groups react to form a robust, insoluble network.

Electrochemical cross-linking is another powerful technique. mdpi.com During the electrochemical oxidation of carbazole-based polymers, radical cations are formed, which can lead to the formation of new carbon-carbon bonds between polymer chains, resulting in a cross-linked network. This method offers the advantage of in-situ film formation and cross-linking directly on the electrode surface. For instance, polymers containing carbazole moieties can be electrochemically cross-linked to form stable, electroactive films.

Fabrication of Dendritic, Branched, and Hyperbranched Architectures with Carbazole Moieties

Moving beyond linear polymers, the synthesis of more complex macromolecular architectures such as dendrimers, and branched and hyperbranched polymers containing carbazole units has garnered significant interest. These structures offer unique properties arising from their three-dimensional, globular shapes and high density of functional groups.

Dendrimers are perfectly branched, monodisperse macromolecules with a central core. Carbazole units can be incorporated into the dendritic structure, either as the core, branching units, or at the periphery. The synthesis of these materials is typically a stepwise, iterative process.

Hyperbranched polymers, in contrast, are synthesized in a one-pot reaction from an ABx-type monomer, leading to a polydisperse, irregularly branched structure. Hyperbranched polyarylenes containing carbazole moieties have been synthesized and have shown good thermal stability and solubility. nih.gov These materials are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their processing advantages and unique photophysical properties.

Development of Main-Chain and Side-Chain Carbazole Polymer Systems

Carbazole moieties can be incorporated into polymer systems in two primary ways: as part of the main polymer backbone (main-chain) or as pendant groups attached to the backbone (side-chain).

Main-chain polymers are typically synthesized by the polymerization of bifunctional carbazole monomers, such as this compound. researchgate.netacs.org In these polymers, the carbazole units are directly part of the conjugated backbone, which leads to efficient charge transport along the chain. researchgate.net However, the rigidity of the main chain can sometimes lead to poor solubility, a challenge that is often addressed by introducing flexible alkyl or aryl side groups at the 9-position of the carbazole. researchgate.netacs.org

Side-chain polymers , on the other hand, consist of a non-conjugated or conjugated polymer backbone with carbazole units attached as pendant groups. researchgate.net This architecture separates the charge-transporting function of the carbazole moiety from the mechanical properties of the polymer backbone. This can lead to improved processability and film-forming properties.

The choice between a main-chain and a side-chain architecture depends on the desired application. Main-chain polymers are often preferred for applications requiring high charge carrier mobility, such as transistors and photovoltaics, while side-chain polymers can be advantageous for applications like photorefractive materials.

Research into Photoconductive Polymers Derived from Carbazole

Carbazole-based polymers are well-known for their excellent hole-transporting properties, making them prime candidates for use as photoconductive materials in devices like organic photoreceptors, solar cells, and photodetectors. mdpi.comacs.org The photoconductivity of these materials arises from the ability of the carbazole units to absorb light, generate charge carriers (excitons), and transport the positive charge (holes) through the polymer matrix.

Poly(2,7-carbazole) derivatives, in particular, have shown promising performance in organic photovoltaic devices. nih.govacs.org For instance, low-bandgap copolymers incorporating 2,7-carbazole units have achieved high power conversion efficiencies in solar cells. nih.gov These polymers exhibit good hole mobilities, often in the range of 10⁻³ cm² V⁻¹ s⁻¹. nih.govacs.org The introduction of bulky substituents at the 9-position of the carbazole can influence the polymer's morphology and charge transport properties.

The development of new poly(2,7-carbazole) derivatives with optimized absorption spectra, energy levels, and charge transport characteristics remains an active area of research, with the goal of further improving the performance of photoconductive devices.

Structure Performance Relationships in 2,7 Dibromo 9 Phenyl 9h Carbazole Based Functional Materials

Comparative Analysis of 2,7- versus 3,6-Substitution Patterns on Electronic and Optical Properties

The positions at which substituents are attached to the carbazole (B46965) core have a profound impact on the electronic and optical properties of the resulting materials. The two most common substitution patterns, 2,7- and 3,6-, lead to distinctly different molecular conformations and electronic structures.

The 2,7-substitution pattern creates a more linear and extended π-conjugation pathway along the main axis of the carbazole molecule. This effective extension of conjugation generally leads to a smaller energy band gap compared to the 3,6-isomers. rsc.org In contrast, the 3,6-positions are cross-conjugated with respect to the nitrogen atom, which can lead to a disruption of the π-electron delocalization along the polymer backbone. nih.gov

A comparative study of hole-transporting polymers based on 2,7-linked carbazole (2,7-Cbz-EDOT) and 3,6-linked carbazole (3,6-Cbz-EDOT) revealed significant differences in their properties and device performance. nih.gov The 2,7-linked polymer exhibited a deeper Highest Occupied Molecular Orbital (HOMO) level and a higher hole mobility. nih.gov Consequently, when incorporated into perovskite solar cells, the device based on the 2,7-carbazole polymer showed superior photovoltaic performance, achieving a power conversion efficiency (PCE) of 4.47%, compared to the device with the 3,6-carbazole polymer. nih.gov This enhanced performance is attributed to the more suitable energy level alignment and improved charge transport characteristics of the 2,7-linked architecture. nih.gov

In general, a range of 2,7-carbazole-based copolymers have demonstrated better semiconducting properties in various devices, including OFETs and bulk-heterojunction solar cells, when compared to their 3,6-carbazole counterparts. nih.gov This underscores the strategic advantage of the 2,7-linkage for creating highly efficient charge-transporting materials.

| Polymer | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (eV) | Hole Mobility (cm²/Vs) | PCE (%) |

|---|---|---|---|---|---|

| 2,7-Cbz-EDOT | -5.18 | -3.13 | 2.05 | 2.5 x 10⁻⁵ | 4.47 |

| 3,6-Cbz-EDOT | -5.04 | -2.95 | 2.09 | 1.1 x 10⁻⁵ | 3.19 |

Influence of the N-Substituent (Phenyl Group) on Molecular Properties, Solubility, and Device Efficiency

The introduction of an aryl group at the 9-position has been shown to lower the energy of the HOMO level. nankai.edu.cn This is a valuable feature for designing materials with specific energy level alignments for efficient charge injection or for creating a barrier to block unwanted charge carriers in multilayer devices. The N-phenyl group, being a bulky substituent, creates significant steric hindrance. This forces the phenyl ring to be twisted out of the plane of the carbazole unit, a conformation that has several important consequences:

Solubility: The non-planar structure resulting from the twisted phenyl group can disrupt intermolecular packing, which often leads to improved solubility in common organic solvents. This is highly beneficial for solution-based processing techniques used in the fabrication of large-area electronic devices.

Morphological Stability: The bulky N-phenyl group contributes to a higher glass transition temperature (Tg) and improved thermal stability of the material. This enhanced stability helps to prevent morphological changes or crystallization in thin films during device operation, leading to longer device lifetimes.

Aggregation Effects: The steric hindrance from the N-phenyl group can prevent excessive π-π stacking between carbazole units in the solid state. This can be advantageous in mitigating aggregation-caused quenching (ACQ) of fluorescence, thereby enhancing the solid-state emission efficiency of light-emitting materials. The incorporation of carbazolyl moieties contributes to a less flexible molecule compared to analogous diphenylamino groups. researchgate.net

Impact of Extended π-Conjugation Length and Molecular Architecture on Optoelectronic Behavior

The extent of π-conjugation is a fundamental parameter that governs the optoelectronic properties of organic materials. By chemically extending the π-system from the 2,7-positions of the dibromo-9-phenyl-9H-carbazole precursor, one can systematically tune the energy levels and, consequently, the absorption and emission characteristics of the material.

The relationship between conjugation length and the HOMO-LUMO energy gap can be intuitively understood by modeling the system as an electron in a quantum box, where the energy difference between levels is inversely proportional to the length of the box. rsc.org Therefore, extending the π-conjugation length leads to a smaller HOMO-LUMO gap. rsc.org This manifests as a bathochromic (red) shift in both the absorption and emission spectra. rsc.org

This principle is widely used in the design of materials for various applications:

Blue Emitters: To achieve blue emission for OLEDs, a relatively short conjugation length is necessary to maintain a wide band gap. rsc.org

Solar Cells: For photovoltaic applications, materials with smaller band gaps are desired to maximize the absorption of the solar spectrum. This is achieved by creating molecules with highly extended π-conjugation. rsc.org

Systematic studies on donor-bridge-acceptor (DBA) molecules, where the length of the π-conjugated bridge is varied, have shown that the bridge length strongly impacts intramolecular charge transfer (ICT) and intersystem crossing (ISC) rates. nih.gov By reacting 2,7-dibromo-9-phenyl-9H-carbazole with different conjugated boronic acids or stannanes via Suzuki or Stille coupling reactions, a wide variety of materials with tailored conjugation lengths and optoelectronic properties can be synthesized. Theoretical studies on 2,7-divinyl-carbazole oligomers have also confirmed that the energy gap decreases as the π-system is extended by adding various aromatic groups. unesp.br

Role of Intermolecular Interactions and Solid-State Packing in Device Performance

While the properties of an individual molecule are defined by its chemical structure, the performance of that molecule in a solid-state device is critically dependent on how the molecules arrange themselves collectively. Intermolecular interactions and the resulting solid-state packing dictate the efficiency of charge transport and can influence the emissive properties of a material.

In the solid state, intermolecular interactions can cause a splitting of the electronic energy levels. nih.gov The formation of well-ordered domains with significant π-π stacking between adjacent molecules is generally required for efficient charge transport. The distance and orientation between molecules in these stacks determine the electronic coupling and, therefore, the charge carrier mobility. The use of flexible side chains is a common strategy to control molecular packing and improve order in the solid state, which enhances charge-transporting properties. researcher.lifersc.orgnih.gov

Strategies for Tuning Energy Levels and Band Gaps through Molecular Design

The ability to precisely control the HOMO and LUMO energy levels and the band gap of a material is essential for optimizing its function within an electronic device. Starting from the this compound scaffold, several powerful molecular design strategies can be employed.

One of the most effective approaches is the formation of donor-acceptor (D-A) systems. nankai.edu.cnrsc.org In this design, the electron-rich carbazole core acts as the donor, and electron-withdrawing (acceptor) units are attached at the 2,7-positions. This architecture induces an intramolecular charge transfer (ICT) character in the molecule's excited state.

LUMO Level Control: The energy of the LUMO is primarily determined by the electron affinity of the acceptor unit. By choosing stronger acceptors, the LUMO level can be significantly lowered, leading to a smaller band gap and red-shifted emission.

HOMO Level Control: The energy of the HOMO is largely localized on the donor carbazole unit. It can be further tuned by introducing additional electron-donating groups.

This D-A strategy allows for a degree of independent tuning of the frontier molecular orbitals. For example, a series of D-A-D molecules composed of carbazole donors and different acceptor cores (like benzothiadiazole or anthracene) connected through various conjugated bridges has demonstrated the ability to produce emissions ranging from blue to green to orange. nankai.edu.cn

Another strategy involves the electrophilic C-H borylation of a unit adjacent to the carbazole, which can create fused boracyclic systems. This chemical modification has been shown to significantly reduce the LUMO energy level while leaving the HOMO energy level almost unchanged, providing an alternative route for band gap engineering. rsc.org The combination of these strategies provides a comprehensive toolkit for the rational design of this compound derivatives with precisely tailored optoelectronic properties for targeted applications. nankai.edu.cnrsc.org

| Compound Type | Design Strategy | Effect on Energy Levels | Resulting Property |

|---|---|---|---|

| D-A-D Molecule | Attach strong electron acceptor (e.g., Benzothiadiazole) | Lowers LUMO significantly | Smaller band gap, red-shifted emission nankai.edu.cn |

| Extended π-System | Increase length of conjugated substituents at 2,7-positions | Raises HOMO and lowers LUMO | Smaller band gap, enhanced light absorption rsc.org |

| Fused Boracycle | Benzothiadiazole-directed C-H borylation | Lowers LUMO with minimal change to HOMO | Enhanced electron affinity, tuned band gap rsc.org |

Emerging Research Directions and Future Challenges for 2,7 Dibromo 9 Phenyl 9h Carbazole Chemistry

Development of Novel and Sustainable Synthetic Routes for 2,7-Dibromo-9-phenyl-9H-carbazole and its Derivatives

The synthesis of functionalized carbazoles is a cornerstone of materials chemistry. Traditional methods for creating the carbazole (B46965) skeleton, such as the Cadogan cyclization, have been well-established. For instance, the synthesis of the precursor 2,7-dibromo-9H-carbazole often starts from 4,4'-dibromo-2-nitro-biphenyl, which undergoes a reductive cyclization using reagents like triphenylphosphine. researchgate.netchemicalbook.com This is typically followed by N-alkylation or N-arylation to attach the phenyl group.

However, these classical approaches often require harsh reaction conditions and stoichiometric amounts of reagents, posing environmental and cost concerns. The future of carbazole synthesis lies in more sustainable and efficient methodologies.

Modern Synthetic Strategies:

Microwave-Assisted Synthesis: Recent studies have demonstrated highly effective and "green" methods for synthesizing 2,7-dibromo-9H-carbazole and its derivatives using microwave irradiation. colab.wsresearchgate.net The use of a flow-type microwave reactor has been shown to dramatically reduce synthesis times compared to classical methods, aligning with the principles of green chemistry. colab.wsresearchgate.net

Transition Metal-Catalyzed C-H Activation: A paradigm shift in synthetic chemistry, transition metal-catalyzed C-H activation, offers a powerful tool for the direct functionalization of the carbazole core. chim.it This approach avoids the need for pre-functionalized starting materials, reducing step counts and waste. Palladium- and rhodium-based catalysts have been successfully employed for the site-selective alkylation, arylation, and halogenation of carbazoles. chim.itacs.org Developing C-H activation strategies for the direct and selective dibromination of 9-phenyl-9H-carbazole would represent a significant advancement in sustainable synthesis.

| Synthetic Method | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Cadogan Cyclization | High temperature (e.g., 180°C), phosphine (B1218219) reagents. chemicalbook.com | Well-established, reliable for many substrates. researchgate.net | Harsh conditions, stoichiometric byproducts. |

| Microwave-Assisted Synthesis | Microwave irradiation, often in a flow reactor. colab.ws | Significant reduction in reaction time, high efficiency, "green". researchgate.net | Requires specialized equipment, scalability can be a concern. |

| C-H Activation/Functionalization | Transition metal catalysts (Pd, Rh), various oxidants. chim.it | High atom economy, reduced synthetic steps, regioselectivity. acs.orgnih.gov | Catalyst cost and sensitivity, optimization of reaction conditions. |

Exploration of Undiscovered Application Domains Beyond Current Optoelectronics

While this compound is a staple in optoelectronics, the unique properties of the carbazole scaffold are driving research into new and diverse fields. ossila.comoldcitypublishing.com Its derivatives have shown promise in areas far removed from OLEDs and solar cells.

Medicinal Chemistry and Biomedicine: Carbazole alkaloids are known to exhibit a range of biological activities. nih.gov Researchers are exploring synthetic carbazole derivatives as potential therapeutic agents. Studies have shown that certain pyridocarbazole derivatives possess significant in-vitro anticancer activity, in some cases exceeding that of established chemotherapy drugs. nih.gov The carbazole fragment has also been noted for its ability to enhance the antimicrobial activity of compounds. researchgate.net Future research could focus on using this compound as a scaffold to develop new classes of bioactive molecules.

Sensing and Catalysis: The electron-rich nature of the carbazole ring system makes it an excellent candidate for chemical sensors. researchgate.net Functionalization at the bromine positions can be used to attach specific recognition units, leading to sensors for ions or small molecules. Furthermore, carbazole derivatives can act as ligands in transition metal catalysis, influencing the efficiency and selectivity of chemical reactions. researchgate.net

Bioremediation: The environmental fate of heterocyclic aromatic compounds is an area of active study. Research has identified bacteria, such as Pseudomonas sp., capable of degrading carbazole at low temperatures. nih.gov This opens up possibilities for using carbazole-degrading microorganisms in the bioremediation of contaminated sites.

Integration of this compound into Advanced Device Architectures

The true potential of this compound is realized when it is incorporated into complex, multi-layered electronic devices. Its role is typically as a monomeric unit for creating larger, functional macromolecules that serve as the active components in these architectures. The bromine atoms are the key reactive handles for polymerization reactions like Suzuki or Yamamoto coupling, leading to poly(2,7-carbazole)s.

Hole Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs): Carbazole-based materials are excellent hole conductors and are widely used as HTMs in PSCs. mdpi.comresearchgate.net Their HOMO energy levels can be tuned through chemical modification to ensure efficient hole extraction from the perovskite layer. Star-shaped molecules with a carbazole core have been developed as highly effective, dopant-free HTMs, achieving impressive power conversion efficiencies. rsc.org

Host Materials in Phosphorescent OLEDs (PHOLEDs): In PHOLEDs, a host material must have a high triplet energy to prevent energy loss from the phosphorescent dopant. Carbazole derivatives are ideal for this purpose. Molecular design strategies, such as blocking the C3 and C6 positions, are used to increase the morphological and electrochemical stability of the host material, leading to devices with high quantum efficiency and reduced efficiency roll-off. rsc.org

Donor Polymers in Organic Photovoltaics (OPVs): In bulk heterojunction OPVs, a blend of a donor and an acceptor material forms the active layer. Polymers based on 2,7-disubstituted carbazole are of great interest as the electron-donating component. rsc.org By copolymerizing carbazole units with various electron-accepting monomers, the bandgap and energy levels of the resulting polymer can be precisely engineered to maximize light absorption and charge separation, leading to high-efficiency solar cells. rsc.org

Computational-Guided Design and High-Throughput Screening for Accelerated Materials Discovery

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The modern paradigm involves a synergistic approach combining computational chemistry and high-throughput screening (HTS) to accelerate the design and identification of new functional materials.

Computational Screening: Using methods like Density Functional Theory (DFT), researchers can predict the key electronic properties of a molecule before it is ever synthesized. acs.orgresearchgate.net Properties such as HOMO/LUMO energy levels, bandgap, and reorganization energy can be calculated for a virtual library of this compound derivatives. This allows for the rapid identification of promising candidates for specific applications, such as HTMs with optimal energy level alignment or OLED hosts with high triplet energies. arxiv.org

High-Throughput Screening (HTS): HTS techniques enable the rapid experimental evaluation of large libraries of compounds. acs.org For instance, automated workflows can screen thousands of potential HTMs for QLEDs by measuring their core optoelectronic properties. acs.org This data-driven approach, often coupled with machine learning and artificial intelligence, can identify structure-property relationships that are not immediately obvious, guiding the design of next-generation materials. nih.govyoutube.com By using the this compound core as a starting point, these computational and HTS methods can efficiently explore the vast chemical space of its derivatives to find materials with superior performance for advanced electronic applications. arxiv.org

| Property | Relevance for Application | Desired Value |

|---|---|---|

| HOMO Energy Level | Hole injection/extraction (HTMs, OLEDs, OPVs) | Aligned with adjacent layers (e.g., perovskite valence band or anode work function). |

| LUMO Energy Level | Electron injection/blocking (Host materials) | Higher than electron transport layer for confinement. |

| Triplet Energy (T1) | Host materials in PHOLEDs | Higher than the triplet energy of the phosphorescent guest emitter. |

| Hole Reorganization Energy (λh) | Hole mobility in HTMs | Minimized to increase hole hopping rates. acs.org |

| Glass Transition Temperature (Tg) | Morphological stability of thin films | High to ensure device durability and prevent crystallization. rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.